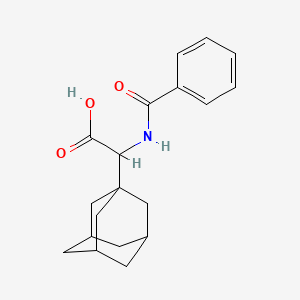

Adamantan-1-yl-benzoylamino-acetic acid

Description

Significance of Adamantane (B196018) Scaffolds in Organic Chemistry and Drug Design

Adamantane, a tricyclic hydrocarbon, is the smallest unit of a diamond's crystal lattice, a characteristic that imparts exceptional properties to its derivatives. nih.gov Its rigid, bulky, and highly lipophilic three-dimensional structure is a key feature exploited in medicinal chemistry. nih.govpublish.csiro.au The incorporation of an adamantane moiety into a drug molecule can enhance its lipophilicity, which in turn can improve its pharmacokinetic profile, including its absorption, distribution, and stability in the bloodstream. nih.gov This strategy has been successfully employed to move beyond the "flat" structures of many traditional pharmaceuticals, allowing for a more precise three-dimensional exploration of drug targets. publish.csiro.au

The adamantane scaffold is the backbone of several clinically approved drugs used to treat a range of conditions, from viral infections like influenza to neurodegenerative disorders such as Parkinson's and Alzheimer's disease. publish.csiro.auresearchgate.net For instance, amantadine (B194251), an early adamantane derivative, has demonstrated antiviral activity. nih.govmdpi.com The unique properties of adamantane also make it a valuable component in materials science and nanotechnology. researchgate.net

Role of Amino Acid Derivatives in Medicinal Chemistry and Chemical Biology

Amino acid derivatives are fundamental components in the field of chemical research and development. mdpi.com These molecules, which are modified versions of the natural amino acids or synthetically created unnatural analogs, are crucial in medicinal chemistry. mdpi.com They serve as the building blocks for peptides and proteins and are used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides.

The versatility of amino acid derivatives allows for the synthesis of complex molecules with tailored biological activities. mdpi.com They are integral to the design of enzyme inhibitors, targeted drug delivery systems, and various therapeutic agents. mdpi.com For example, L-DOPA, a derivative of tyrosine, is a well-known treatment for Parkinson's disease. The ability to modify amino acids, such as through the protection of their amino or carboxyl groups, enables their precise incorporation into larger, more complex molecular structures, making them indispensable tools in modern synthetic chemistry. mdpi.com

Overview of Adamantan-1-yl-benzoylamino-acetic acid within this Context

This compound, also known by its systematic name 2-(1-adamantyl)-2-benzamidoacetic acid, is a chemical entity that combines the distinct features of an adamantane scaffold and an amino acid derivative. Structurally, it is an N-acylated amino acid, specifically an N-benzoyl derivative of 2-amino-2-(adamantan-1-yl)acetic acid. This places the compound at the intersection of the lipophilic, rigid adamantane chemistry and the biochemically significant world of amino acids. While specific research applications for this particular compound are not widely documented in publicly available literature, its structure suggests potential as a subject of interest in medicinal chemistry and drug discovery, leveraging the established properties of its constituent parts.

The table below summarizes the key identifiers and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C19H23NO3 | uni.lusigmaaldrich.com |

| Molecular Weight | 313.39 g/mol | uni.lu |

| IUPAC Name | 2-(adamantan-1-yl)-2-(benzoylamino)acetic acid | uni.lu |

| CAS Number | 121400-13-3 | sigmaaldrich.com |

| Predicted XlogP | 3.7 | uni.lu |

| Predicted Hydrogen Bond Donors | 2 | uni.lu |

| Predicted Hydrogen Bond Acceptors | 3 | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-2-benzamidoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c21-17(15-4-2-1-3-5-15)20-16(18(22)23)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14,16H,6-11H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJACJNUWFYSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121400-13-3 | |

| Record name | ADAMANTAN-1-YL-BENZOYLAMINO-ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Conformational Analysis of Adamantan 1 Yl Benzoylamino Acetic Acid

X-ray Crystallography and Solid-State Structure Analysis of Adamantan-1-yl-benzoylamino-acetic acid

The crystal packing of this compound would be dominated by strong hydrogen bonds and significant van der Waals interactions.

Hydrogen Bonding: The presence of both a carboxylic acid group (hydrogen bond donor and acceptor) and a secondary amide group (donor and acceptor) suggests the formation of an extensive hydrogen-bonding network. A common motif for carboxylic acids is the formation of a dimeric structure through two O-H···O=C hydrogen bonds. Additionally, the amide N-H group can form hydrogen bonds with the carbonyl oxygen of either the amide or the carboxylic acid of a neighboring molecule (N-H···O=C). These interactions are primary drivers in the formation of the crystal lattice. mdpi.com

C-H···O and C-H···π Interactions: Weak C-H···O hydrogen bonds, where activated C-H bonds of the adamantane (B196018) or benzene (B151609) ring interact with carbonyl oxygens, are also expected to contribute to the crystal stability. nih.gov Furthermore, C-H···π interactions, involving the hydrogen atoms of the adamantane cage and the electron-rich surface of the benzene ring, can play a role in organizing the molecules. nih.gov

π-π Stacking: The phenyl rings of the benzoyl groups may engage in π-π stacking interactions, further stabilizing the crystal structure by aligning parallel to each other. nih.gov

Conformational Preferences in the Solid State

The precise solid-state conformation of this compound has not been publicly documented through single-crystal X-ray diffraction studies. As such, detailed experimental data on bond lengths, bond angles, and torsion angles for this specific molecule are not available. Commercial suppliers of this compound also indicate that analytical data has not been collected. sigmaaldrich.comsigmaaldrich.com

However, based on the known structural characteristics of its constituent moieties—the rigid adamantane cage, the planar benzoyl group, and the flexible amino acid backbone—a hypothetical solid-state conformation can be postulated. The adamantane group is a bulky, sterically demanding, and conformationally rigid cage-like hydrocarbon. In crystal structures of other adamantane derivatives, this group dictates many of the intramolecular and intermolecular interactions. researchgate.netnsf.govchemicalbook.com

The relative orientation of the bulky adamantyl group and the phenyl ring of the benzoyl moiety would be a key conformational feature, governed by minimizing steric hindrance. The torsion angles around the C-N and C-C single bonds of the amino acid linker would adapt to accommodate these bulky substituents and optimize packing efficiency in the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data are illustrative and not based on experimental results.)

| Parameter | Hypothetical Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10.5 - 15.5 |

| b (Å) | 8.0 - 12.0 |

| c (Å) | 18.0 - 22.0 |

| β (°) | 90 - 105 |

| Volume (ų) | ~2000 - 2500 |

| Z (Molecules per cell) | 4 or 8 |

| Key Hydrogen Bonds | O-H···O (Carboxyl dimer), N-H···O (Amide-Carboxyl/Amide-Amide) |

Solution-State Conformational Dynamics of this compound

Detailed experimental studies on the solution-state conformational dynamics of this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are not available in published literature.

In solution, the molecule would exhibit significantly more conformational flexibility than in the solid state. While the adamantane cage remains rigid, rotation around the single bonds connecting the functional groups would be possible. The key rotational degrees of freedom would be:

Rotation around the bond connecting the adamantane cage to the alpha-carbon of the glycine (B1666218) moiety.

Rotation around the N-Cα and Cα-C(O) bonds of the amino acid backbone.

Rotation around the C-N bond of the amide linkage.

Rotation around the bond connecting the benzoyl group's carbonyl carbon to the phenyl ring.

The preferred conformation in a given solvent would be a time-averaged state determined by a balance of steric effects, intramolecular hydrogen bonding (if any), and interactions with solvent molecules. The bulky adamantyl and benzoyl groups would likely orient themselves to minimize steric clash, leading to a restricted set of preferred conformations.

Techniques like 1D and 2D NMR spectroscopy (e.g., NOESY) would be instrumental in elucidating these preferences. For instance, the chemical shifts of the adamantane protons can be sensitive to the proximity of the aromatic ring, providing clues about the dominant rotamers. researchgate.net The presence of a chiral center at the alpha-carbon would also influence the magnetic environment of adjacent protons. The rate of rotation around the amide C-N bond can often be slow on the NMR timescale, potentially leading to the observation of distinct sets of signals for different rotamers at low temperatures.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound in a Non-polar Solvent (e.g., CDCl₃) (Note: This table represents a hypothetical prediction and is not based on experimental data.)

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Adamantane (CH, CH₂) | 1.6 - 2.2 | Multiplets |

| α-CH (Glycine) | 4.5 - 5.5 | Doublet or Singlet |

| Amide (N-H) | 6.0 - 7.5 | Broad Singlet |

| Benzoyl (Aromatic C-H) | 7.4 - 8.0 | Multiplets |

| Carboxylic Acid (O-H) | 9.0 - 12.0 | Broad Singlet |

Computational and Theoretical Investigations of Adamantan 1 Yl Benzoylamino Acetic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can elucidate reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties. For Adamantan-1-yl-benzoylamino-acetic acid, DFT calculations would be instrumental in determining its optimized geometry, electronic properties, and vibrational frequencies.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for understanding intermolecular interactions. In similar molecules, the oxygen and nitrogen atoms are typically identified as centers of negative electrostatic potential, making them likely sites for electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

Note: These values are hypothetical and serve as examples of the data that would be generated in a DFT study.

Ab Initio Calculations

Ab initio calculations are based on first principles of quantum mechanics, without the use of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can provide highly accurate results, especially for smaller molecules or for benchmarking DFT results.

For this compound, ab initio calculations would be valuable for confirming the electronic ground state and for studying excited states. This information is particularly relevant for understanding the molecule's response to light and its potential photophysical properties. Studies on similar compounds have utilized these methods to refine geometric parameters and to calculate precise interaction energies with other molecules. For instance, ab initio metadynamics has been used to study the deprotonation dynamics of acetic acid in aqueous environments. amazonaws.comresearchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of drug discovery and design.

Identification of Potential Molecular Targets

Given the prevalence of the adamantane (B196018) scaffold in medicinal chemistry, identifying potential protein targets for this compound is a key application of molecular docking. nih.gov The rigid and lipophilic adamantane cage often interacts favorably with hydrophobic pockets in protein active sites. Docking studies would involve screening the compound against a library of protein structures to identify those with high binding affinities.

Research on other adamantane derivatives has shown their potential to inhibit a range of enzymes, including cyclooxygenases (COX) and various viral proteins. nih.govnih.gov For this compound, potential targets could include enzymes where the benzoylamino-acetic acid moiety can form specific hydrogen bonds and electrostatic interactions, while the adamantane group anchors the molecule in a hydrophobic region.

Theoretical Binding Affinity Predictions

Once potential targets are identified, molecular docking can provide a quantitative estimate of the binding affinity, typically expressed as a binding energy (in kcal/mol). A more negative value indicates a stronger and more stable interaction. These predictions are crucial for ranking and prioritizing compounds for further experimental testing.

For example, a docking study of 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione with COX1 and COX2 proteins yielded binding affinities of -6.4 and -6.5 kcal/mol, respectively. nih.gov Similar studies would be expected to reveal the binding modes and affinities for this compound with its potential targets.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Target

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 |

| Influenza M2 Proton Channel | -6.9 | Ser31, Val27, His37 |

Note: This table is for illustrative purposes and the data are not from actual experiments on this specific compound.

Molecular Dynamics Simulations for Conformational Sampling of this compound

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a protein. rsc.orgmdpi.com

For this compound, MD simulations would be invaluable for understanding its flexibility and how it adapts its shape upon binding to a target. While the adamantane core is rigid, the benzoylamino-acetic acid portion has several rotatable bonds. MD simulations can reveal the preferred conformations of this side chain in different environments (e.g., in water versus in a protein's active site). These simulations can also be used to assess the stability of a predicted ligand-protein complex from molecular docking. By running an MD simulation of the complex, one can observe whether the ligand remains stably bound or if it dissociates, providing a more rigorous assessment of the binding prediction. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling Applications for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational methodology in medicinal chemistry and drug design. rsc.org It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemicalbook.com While specific QSAR studies focusing exclusively on this compound derivatives are not extensively documented in publicly available research, the structural components of this molecule—the adamantane cage, the benzoyl group, and the amino acid-like scaffold—have been subjects of numerous computational and QSAR investigations in other contexts. This allows for a detailed theoretical exploration of how QSAR modeling could be effectively applied to derivatives of this compound to guide the synthesis of novel, more potent analogues for a given biological target.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. chemicalbook.com For a series of this compound derivatives, a QSAR study would involve synthesizing or computationally generating a set of analogues with systematic variations in their chemical structure. These variations could include substitutions on the benzoyl ring, modifications of the adamantane cage, or changes to the acetic acid linker. The biological activity of each derivative would be determined experimentally, and then a mathematical model would be developed to correlate this activity with calculated molecular descriptors.

Developing a QSAR Model: A Hypothetical Workflow

A typical QSAR workflow for this compound derivatives would encompass several key stages:

Dataset Preparation: A dataset of compounds would be compiled, including the parent molecule and its derivatives with known biological activities (e.g., IC₅₀ values for enzyme inhibition).

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecular structure. Given the structure of this compound, relevant descriptors would fall into several categories.

Model Building and Validation: Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that best correlates the descriptors with biological activity. The predictive power of this model is then rigorously validated.

Key Molecular Descriptors for this compound Derivatives

The choice of molecular descriptors is critical for a successful QSAR model. For derivatives of this compound, the following types of descriptors would be particularly relevant:

Lipophilic Descriptors: The adamantane cage is known for its high lipophilicity, which can significantly influence a drug's ability to cross cell membranes. nih.gov The logarithm of the partition coefficient (logP) is a key descriptor in this category.

Steric Descriptors: The bulky and rigid nature of the adamantane group means that steric hindrance and molecular shape are crucial for receptor binding. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be important.

Electronic Descriptors: Substituents on the benzoyl ring would alter the electron distribution of the molecule. Descriptors like Hammett constants, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would capture these electronic effects.

Topological Descriptors: These descriptors encode information about the connectivity of atoms in a molecule and can be related to its size, shape, and degree of branching.

An illustrative selection of descriptors that would be pertinent to a QSAR study of this compound derivatives is presented in Table 1.

| Topological | Wiener Index | A distance-based topological index. | Encodes information about molecular branching and size. |

Hypothetical QSAR Data and Model

To illustrate the outcome of a QSAR study, Table 2 presents a hypothetical data set for a series of this compound derivatives where different substituents (R) are placed on the benzoyl ring. The table includes descriptor values and a measure of biological activity (pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration).

Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound ID | R-Group | pIC₅₀ | ClogP | Molecular Volume (ų) | LUMO Energy (eV) |

|---|---|---|---|---|---|

| 1 | -H | 5.2 | 4.5 | 350 | -1.2 |

| 2 | -Cl | 5.8 | 5.2 | 360 | -1.5 |

| 3 | -CH₃ | 5.4 | 5.0 | 365 | -1.1 |

| 4 | -NO₂ | 6.1 | 4.4 | 365 | -2.0 |

| 5 | -OCH₃ | 5.5 | 4.4 | 370 | -1.0 |

From such data, a QSAR model could be derived. For example, a multiple linear regression analysis might yield an equation like the one shown below:

pIC₅₀ = 0.5 * ClogP - 0.8 * LUMO_Energy + 0.01 * Molecular_Volume + 2.5

This hypothetical equation suggests that higher lipophilicity (ClogP) and a larger molecular volume are beneficial for activity, while a more negative LUMO energy (indicating a better electron acceptor) is also favorable. Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

Molecular and Biochemical Interactions of Adamantan 1 Yl Benzoylamino Acetic Acid

Investigation of Protein-Ligand Interactions

There is currently no available scientific literature detailing the protein-ligand interactions of Adamantan-1-yl-benzoylamino-acetic acid.

Enzyme Inhibition Studies (Biochemical Assays)

No published biochemical assays or enzyme inhibition studies for this compound could be identified. Therefore, no data on its inhibitory activity against any specific enzyme is available.

Receptor Binding Profiling (Cell-free or Isolated Protein Systems)

There are no available receptor binding profiles for this compound in cell-free or isolated protein systems. Its affinity and selectivity for various receptors remain uncharacterized in the public domain.

Exploration of this compound as a Chemical Probe

The potential of this compound as a chemical probe has not been explored in any published research. For a compound to be considered a chemical probe, it typically requires well-characterized biological activity, selectivity, and a known mechanism of action, none of which have been documented for this specific molecule.

Impact of Structural Modifications on Molecular Recognition

As there is no foundational research on the molecular recognition of this compound itself, there are consequently no studies on the impact of its structural modifications. Structure-activity relationship (SAR) studies, which would elucidate the roles of the adamantyl, benzoyl, and amino-acetic acid moieties, have not been reported.

Mechanistic Insights into Observed Biological Activities at the Molecular Level

Given the absence of reported biological activities for this compound, there are no mechanistic insights at the molecular level to discuss. The pathway through which this compound might exert a biological effect is currently unknown.

Structure Activity Relationship Sar Studies of Adamantan 1 Yl Benzoylamino Acetic Acid Analogues

Systematic Modifications at the Adamantane (B196018) Moiety

The adamantane cage itself can be a point of modification to modulate the molecule's properties. While the 1-adamantyl group is the parent structure, substitutions on the adamantane ring can have significant impacts on activity.

The introduction of polar functional groups, such as a hydroxyl group, onto the adamantane skeleton can alter the lipophilicity and introduce new hydrogen bonding opportunities, potentially improving solubility and modifying the binding mode. For instance, in the context of antiviral adamantanes, replacing the amino group with hydroxyl, thiol, cyano, or carboxyl groups resulted in inactive compounds, highlighting the importance of the specific functional group at that position. nih.gov

Table 1: Effect of Adamantane Moiety Modifications on Biological Activity in Related Compound Series

| Modification | General Observation on Activity | Rationale | Reference |

| Methyl substitution | Can increase or decrease activity depending on target | Fine-tunes steric bulk and lipophilicity | nih.gov |

| Homoadamantane | Often does not enhance activity | Increased bulk may not be tolerated by the binding site | nih.gov |

| Noradamantane | Can maintain activity | Smaller cage may still fit the target's hydrophobic pocket | nih.gov |

| Introduction of -OH | Can decrease activity | Alters lipophilicity and introduces potential for new interactions | nih.gov |

Note: This table is illustrative and based on findings from various adamantane-containing compound series, not specifically Adamantan-1-yl-benzoylamino-acetic acid.

Alterations of the Benzoyl Group in this compound

The benzoyl group is a critical component for tuning the electronic and steric properties of the molecule. Substituents on the phenyl ring can dramatically influence binding affinity and selectivity. In studies of N-benzoyl amino acid derivatives, various substitutions on the benzoyl ring have been explored to establish SAR. nih.govscielo.org.mxjmcs.org.mxscielo.org.mx

For example, electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, halo) can alter the electron density of the aromatic ring and the adjacent amide bond, which can affect hydrogen bonding capabilities and electrostatic interactions with the target. The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the group and its potential to interact with specific sub-pockets of a binding site.

In a study on N-benzoyl amino acid derivatives as DNA methylation inhibitors, a variety of substituted benzoyl groups were synthesized and evaluated. nih.gov The results indicated that the nature and position of the substituent significantly impacted the inhibitory activity.

Table 2: Influence of Benzoyl Group Substitution on the Activity of N-Benzoyl Amino Acid Analogues

| Substituent on Benzoyl Ring | Position | Observed Activity | Reference |

| Unsubstituted | - | Baseline activity | nih.gov |

| 4-Methoxy | para | Variable, target-dependent | scielo.org.mx |

| 3,4,5-Trimethoxy | meta, para | Can enhance activity | scielo.org.mx |

| 4-Nitro | para | Often enhances activity | mdpi.com |

| 4-Chloro | para | Can enhance activity | nih.gov |

Note: This table is compiled from studies on N-benzoyl amino acid derivatives and illustrates general trends that could be applicable to this compound analogues.

Variations in the Amino Acid Linker and Carboxylic Acid Functionality

Studies on amino acid derivatives of amantadine (B194251) have shown that the choice of amino acid can significantly affect antiviral activity. mdpi.comnih.gov For instance, the conjugation of rimantadine (B1662185) with glycine (B1666218) resulted in high antiviral activity and low cytotoxicity. mdpi.comnih.gov The success of valine derivatives in other drug classes, such as valacyclovir, highlights the potential of specific amino acids to improve bioavailability. nih.gov

The carboxylic acid functionality is a key pharmacophoric feature. It can be esterified to create prodrugs with improved permeability, or it can be replaced with bioisosteres such as tetrazoles or sulfonamides to modulate acidity and metabolic stability. However, in many cases, the free carboxylic acid is essential for activity, forming a crucial salt bridge or hydrogen bond with the target. nih.gov

Table 3: Effect of Amino Acid Linker Variation in Adamantane-Amino Acid Conjugates

| Amino Acid | Key Feature | Impact on Activity/Properties | Reference |

| Glycine | Smallest, most flexible | Can lead to high activity | mdpi.comnih.gov |

| Alanine | Small, hydrophobic | Often well-tolerated | mdpi.com |

| Valine | Bulky, hydrophobic | Can improve bioavailability | nih.gov |

| Leucine/Isoleucine | Larger, hydrophobic | Further explores hydrophobic interactions | mdpi.com |

| Phenylalanine | Aromatic side chain | Introduces potential for aromatic interactions | mdpi.com |

| Beta-Alanine | Increased chain length | Alters distance between adamantane and carboxylate | mdpi.com |

Note: This table is based on research on amantadine-amino acid conjugates and provides insights into the potential effects of varying the amino acid in the this compound scaffold.

Impact of Stereochemistry on Molecular Recognition

Stereochemistry is a critical factor in the interaction of chiral molecules with biological targets. For this compound analogues derived from chiral amino acids (all except glycine), the stereochemistry at the alpha-carbon of the amino acid will likely have a profound effect on biological activity. The (S) and (R) enantiomers will position the adamantane, benzoyl, and carboxylic acid groups in different spatial arrangements, leading to one enantiomer having a much better fit with the target binding site than the other.

While adamantane itself is achiral, substitution can introduce chiral centers. More importantly, the rigid and three-dimensional nature of the adamantane cage makes the relative orientation of substituents critical. reddit.com In studies of adamantane derivatives with other chiral centers, it has been shown that different diastereoisomers can exhibit significantly different biological activities. mdpi.com This underscores the importance of synthesizing and testing stereochemically pure isomers to fully understand the SAR and to identify the most potent and selective compounds. The inherent rigidity of the adamantane scaffold can amplify the effects of stereochemical changes on molecular recognition. reddit.com

Development of SAR Models for Specific Molecular Interactions

To rationalize the observed SAR data and to guide the design of new, more potent analogues, quantitative structure-activity relationship (QSAR) models are often developed. These models aim to correlate the physicochemical properties of the compounds with their biological activities. For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comnih.gov

These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For example, a CoMFA model for amantadine analogues might show a large green region (sterically favored) around the adamantane cage, indicating that bulky groups are preferred in that area for optimal interaction with a hydrophobic pocket in the target protein. mdpi.com Such models can be invaluable for predicting the activity of virtual compounds before their synthesis, thereby saving time and resources in the drug discovery process. The development of robust SAR models for this compound analogues would require a dataset of compounds with a wide range of structural modifications and corresponding biological activity data.

Advanced Research Methodologies and Future Perspectives in Adamantan 1 Yl Benzoylamino Acetic Acid Chemistry

Application of Chemoinformatics and Machine Learning in Derivative Design

Modern drug discovery has been revolutionized by the integration of computational tools, and the future development of Adamantan-1-yl-benzoylamino-acetic acid derivatives will heavily rely on these technologies. dntb.gov.uanih.gov Chemoinformatics and machine learning (ML) offer powerful platforms for designing novel molecules with optimized properties, significantly reducing the time and cost associated with traditional synthesis and screening. mdpi.comresearchgate.net

In the context of this compound, ML algorithms can be trained on datasets of known adamantane-containing compounds to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models can predict the biological activity of virtual derivatives, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. For instance, generative models like variational autoencoders (VAEs) or generative adversarial networks (GANs) can be employed to create entirely new molecular structures based on the core scaffold, exploring chemical space beyond intuitive design. nih.govharvard.edu

Virtual screening through molecular docking simulations is another crucial tool. nih.gov By modeling the interaction of potential derivatives with specific biological targets, such as enzymes or receptors, researchers can predict binding affinities and modes. This approach was successfully used to identify adamantane (B196018) derivatives as potential inhibitors of the p37 major envelope protein of poxviruses. nih.gov For this compound, this could involve targeting protein kinases, a class of enzymes where inhibitors are crucial in cancer therapy, by optimizing the interactions of the benzoyl and adamantyl groups within the ATP-binding pocket. mdpi.com

Table 1: Chemoinformatic and Machine Learning Approaches for Derivative Design

| Computational Tool | Application for this compound Derivatives | Predicted Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity based on molecular descriptors of designed derivatives. mdpi.com | Prioritized list of candidates for synthesis. |

| Generative Models (VAE/GAN) | Generate novel, synthesizable derivatives with desired properties. harvard.edu | Discovery of non-obvious lead compounds. |

| Molecular Docking | Simulate binding of derivatives to specific protein targets (e.g., kinases, viral proteins). nih.gov | Prediction of binding affinity and mechanism. |

| Molecular Dynamics (MD) Simulations | Analyze the stability and conformational changes of the ligand-protein complex over time. nih.gov | Understanding of binding stability and kinetics. |

| ADMET Prediction Models | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives. dntb.gov.ua | Early-stage deselection of candidates with poor pharmacokinetic properties. |

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging targets. nih.gov This approach screens libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov These initial hits are then grown or linked to produce high-affinity ligands. nih.govrsc.org

This compound is exceptionally well-suited for an FBDD strategy. The molecule can be conceptually deconstructed into three primary fragments:

The Adamantane Fragment: A quintessential 3D fragment, the adamantyl group is an ideal probe for hydrophobic pockets in proteins. researchgate.netnih.gov Its rigidity ensures a well-defined binding orientation.

The Benzoyl Fragment: This aromatic fragment can engage in π-stacking, hydrogen bonding (via the carbonyl), and other interactions within a binding site.

The Amino Acetic Acid Fragment: This provides a versatile linker and points for vector expansion, allowing for the systematic elaboration of the fragment hit.

In an FBDD campaign, the adamantane cage itself could be screened to identify binding "hot spots." Subsequently, structure-guided methods could be used to elaborate this fragment by adding the benzoylamino-acetic acid moiety, or variations thereof, to engage with adjacent regions of the protein target. nih.gov This "fragment growing" strategy allows for the rational design of potency and selectivity. The adamantane scaffold's ability to act as a "lipophilic bullet" can enhance the pharmacological properties of the resulting compounds. nih.gov

Table 2: Fragment-Based Deconstruction and Growth Strategy

| Molecular Fragment | Potential Target Interactions | Growth Vector for Elaboration |

|---|---|---|

| Adamantane | Hydrophobic interactions, van der Waals forces. nih.gov | The C1 position connecting to the amino acid. |

| Benzoyl group | π-stacking, hydrogen bonding (carbonyl). | The phenyl ring (for substitution) or the amide linker. |

| Amino Acetic Acid | Hydrogen bonding, ionic interactions (carboxylate). | The carboxylic acid for amidation or esterification. |

Exploring Novel Synthetic Pathways for Complex Derivatives

The synthesis of complex derivatives of this compound requires a robust and versatile synthetic toolkit. While the core structure can be assembled through standard amide coupling of 1-adamantanecarboxylic acid and a protected benzoylamino-acetic acid, creating more intricate analogues necessitates advanced methodologies. chemicalbook.comwikipedia.org

Recent advances in C–H functionalization offer powerful tools for directly modifying the adamantane cage. nih.gov Radical-mediated reactions, for instance, can introduce functional groups at the secondary (C2) and tertiary (C1) positions, allowing for regioselective derivatization that was previously challenging. nih.gov This could lead to the synthesis of di- or tri-substituted adamantane scaffolds within the parent molecule.

Furthermore, rearrangement strategies, such as the Wagner-Meerwein rearrangement, can be employed to construct the 1,2-disubstituted adamantane framework from noradamantane precursors. mdpi.comuni-giessen.de This opens a pathway to derivatives where functionality is placed adjacent to the primary point of attachment, creating unique spatial arrangements of substituents. Palladium-catalyzed carbonylation reactions can be used to introduce carbonyl groups, which can then be converted into a wide array of other functionalities. nih.gov

Table 3: Advanced Synthetic Methodologies for Derivative Synthesis

| Synthetic Method | Description | Potential Application to the Target Compound |

|---|---|---|

| C-H Functionalization | Direct conversion of C-H bonds to C-C, C-N, or C-O bonds. nih.gov | Introducing new functional groups at the C2 or C4 positions of the adamantane cage. |

| Radical Carbonylation | Tandem carbonylation-addition process using photocatalysis. nih.gov | Synthesis of adamantyl ketones for further elaboration. |

| Wagner-Meerwein Rearrangement | Skeletal rearrangement of carbocation intermediates to form the adamantane cage. uni-giessen.de | Accessing complex 1,2-disubstituted adamantane derivatives. |

| Multi-component Reactions | One-pot reactions combining three or more starting materials, such as the Biginelli reaction. nih.gov | Rapidly generating libraries of complex derivatives by varying multiple inputs. |

| Flow Chemistry | Performing reactions in continuous-flow reactors. | Improving reaction efficiency, safety, and scalability for key synthetic steps. |

Potential as a Scaffold for Multifunctional Molecular Probes

The structural rigidity and synthetic tractability of the adamantane framework make it an excellent platform for the construction of multifunctional molecular probes for chemical biology and diagnostic applications. researchgate.netcolab.ws this compound serves as an ideal starting scaffold for such probes.

A multifunctional probe typically requires several key components: a recognition element, a signaling element (e.g., a fluorophore or affinity tag), and a reactive group for covalent labeling if desired. The this compound structure provides distinct handles for introducing these components orthogonally.

The benzoyl ring can be substituted with environmentally sensitive fluorophores (e.g., nitrobenzoxadiazole) or photo-cross-linking groups.

The carboxylic acid provides a convenient point for conjugation to biomolecules, targeting ligands (like peptides or antibodies), or solubility-enhancing moieties like polyethylene (B3416737) glycol (PEG).

The adamantane cage itself can act as a recognition element for specific proteins or as an anchor for embedding the probe within lipid membranes. nih.gov

For example, a derivative could be designed where the benzoyl ring is modified with a fluorophore and the carboxylic acid is coupled to a peptide that targets a specific cancer cell receptor. The resulting probe could be used for fluorescent imaging of tumors.

Table 4: Design of a Molecular Probe Based on the this compound Scaffold

| Probe Component | Potential Modification on Scaffold | Function |

|---|---|---|

| Recognition Element | Peptide conjugated to the carboxylic acid | Binds to a specific biological target (e.g., cell surface receptor). |

| Signaling Element | Fluorophore (e.g., fluorescein) attached to the benzoyl ring | Enables detection and imaging via fluorescence microscopy. |

| Membrane Anchor | The adamantane cage itself | Anchors the probe in the cell membrane for studying membrane-associated events. nih.gov |

| Solubilizing Group | PEG chain attached to the carboxylic acid | Improves aqueous solubility and pharmacokinetic properties. |

Unexplored Areas in its Chemical and Biological Space

Despite the extensive research into adamantane derivatives, vast regions of the chemical and biological space for this compound remain uncharted. nih.govmdpi.com Current research on adamantane bioactivity is largely concentrated on antiviral agents (like Amantadine), antidiabetics (like Saxagliptin), and CNS-acting drugs (like Memantine). nih.govnih.gov

Future explorations could venture into several new domains:

Novel Biological Targets: Chemoinformatic approaches could be used to screen the compound and its virtual derivatives against a wide array of under-explored targets, such as protein-protein interaction interfaces, epigenetic targets (e.g., bromodomains), or orphan receptors. The rigid, three-dimensional nature of the adamantane cage makes it an excellent scaffold for disrupting the flat, extended surfaces often found in protein-protein interactions. researchgate.net

Materials Science: The unique shape and rigidity of the adamantane core can be exploited to create novel materials. Derivatives of this compound could be polymerized to form highly ordered, porous materials for applications in gas storage or separation. Its inclusion in liquid crystal or polymer formulations could impart unique thermal and mechanical properties.

Supramolecular Chemistry: The adamantane moiety is well-known for forming strong host-guest complexes with cyclodextrins and cucurbiturils. nih.govmdpi.com This property could be exploited to develop drug delivery systems, where the compound is encapsulated to improve solubility or achieve targeted release. These supramolecular assemblies could also form the basis for new chemical sensors or stimuli-responsive systems.

Agrochemicals: The principles of drug design are transferable to the development of new pesticides and herbicides. The lipophilicity conferred by the adamantane group could enhance penetration through plant cuticles or insect exoskeletons, opening a potential new application area.

The exploration of these white spaces in the research landscape will undoubtedly reveal new and unexpected properties and applications for this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Adamantan-1-yl-benzoylamino-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves adamantane derivatives and amino acid precursors under acidic conditions. For example, glycine derivatives react with adamantane moieties in the presence of HCl to form the hydrochloride salt . Reaction optimization includes controlling temperature (reflux in CHCl₃ at ~6 hours) and stoichiometry, as seen in analogous adamantane-acetic acid syntheses. Yields vary significantly (18–87%) depending on substituents and purification methods (e.g., crystallization from ethanol) . Characterization via ¹H NMR, IR, and elemental analysis is critical for confirming product identity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer: Key techniques include:

- ¹H NMR : Identifies adamantane proton environments (δ 1.5–2.0 ppm) and aminoacetic acid protons (δ 7.0–7.7 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1668 cm⁻¹) and amine (N–H, ~3178 cm⁻¹) groups .

- HPLC : Assesses purity, particularly for chiral variants, using reverse-phase columns and UV detection .

- X-ray Diffraction : Resolves structural ambiguities; SHELXL refinement is widely used for crystallographic analysis .

Q. How does the adamantane moiety influence the compound’s physicochemical properties and biological interactions?

- Methodological Answer: The rigid, hydrophobic adamantane core enhances metabolic stability and membrane permeability. This is critical in peptidomimetic design, where it mimics peptide backbone rigidity. Comparative studies with non-adamantane analogs show improved binding affinity to enzymes like neuraminidase (relevant in antiviral research) . Computational modeling (e.g., PubChem-derived InChI descriptors) helps predict solubility and logP values .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic refinement?

- Methodological Answer: SHELXL software is preferred for small-molecule refinement. Key steps include:

- Hydrogen Bond Analysis : Intermolecular N–H⋯N bonds stabilize crystal packing, as seen in adamantane-acetamide dimers .

- Twinning and High-Resolution Data : SHELXL handles twinned data effectively, crucial for resolving chiral centers in derivatives .

- Validation Tools : R-factor convergence and difference Fourier maps identify misplaced atoms, ensuring structural accuracy .

Q. What strategies address discrepancies in biological activity data across studies of adamantane-containing analogs?

- Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions .

- Meta-Analysis : Compare data from PubChem and independent studies to identify outliers .

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., methoxy groups in benzothiazole derivatives) with activity trends .

Q. How can reaction pathways be optimized to synthesize enantiomerically pure this compound derivatives?

- Methodological Answer: Enantioselective synthesis requires:

- Chiral Catalysts : Use (R)- or (S)-BINOL derivatives to induce asymmetry during glycine-adamantane coupling .

- Kinetic Resolution : Separate intermediates via chiral HPLC before final cyclization .

- Dynamic Kinetic Asymmetric Transformation (DYKAT) : Applied to oxamide derivatives to enhance enantiomeric excess (ee > 95%) .

Q. What computational methods predict the binding modes of adamantane derivatives with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions. Key steps:

- Target Preparation : Retrieve protein structures (e.g., neuraminidase, PDB ID 2HU4) and assign protonation states .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, validated against experimental IC₅₀ values .

- Pharmacophore Modeling : Identify critical interaction sites (e.g., adamantane’s hydrophobic pockets) using Schrödinger Suite .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound derivatives vary across studies, and how can reproducibility be improved?

- Methodological Answer: Yield discrepancies stem from:

- Reagent Purity : Impurities in adamantane precursors (e.g., HY-W016473) reduce efficiency; use ≥95% purity verified by GC .

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates compared to CHCl₃ .

- Standardized Protocols : Adopt reaction monitoring (TLC/HPLC) and report detailed conditions (e.g., degassing, inert atmosphere) .

Comparative Studies

Q. How do this compound derivatives compare to non-adamantane analogs in drug delivery applications?

- Methodological Answer: Adamantane derivatives exhibit:

- Enhanced Stability : Resistance to esterase degradation compared to linear alkyl chains .

- Targeted Delivery : Conjugation with PEG-adamantane improves nanoparticle uptake, measured via fluorescence tagging .

- Toxicity Profiles : Lower cytotoxicity in HEK293 cells (IC₅₀ > 100 µM) vs. cyclohexane analogs (IC₅₀ ~50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.